IDO1 Inhibitory Potency of (2E)-3-(6-Bromo-1H-indol-2-yl)acrylic Acid vs. Reference Inhibitor Epacadostat
In an enzymatic assay, (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid inhibited human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 640 nM [1]. This is contrasted with the clinically investigated IDO1 inhibitor Epacadostat, which exhibits an IC50 of approximately 72 nM in a similar enzymatic assay [2]. While the target compound is less potent than the clinical candidate, its distinct structural class (indole-2-acrylic acid) offers a differentiated chemical scaffold for exploring IDO1 inhibition, potentially overcoming resistance or pharmacokinetic liabilities associated with other chemotypes.
| Evidence Dimension | In vitro IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 640 nM |
| Comparator Or Baseline | Epacadostat (INCB024360), IC50 ~72 nM |
| Quantified Difference | ~8.9-fold lower potency |
| Conditions | Human IDO1 enzyme assay, spectrophotometric analysis |
Why This Matters
This data establishes a quantifiable baseline of biochemical activity for a novel chemotype, providing a rationale for its use in SAR studies to optimize IDO1 inhibition away from established inhibitor classes.
- [1] BindingDB. BDBM50606613 (CHEMBL5219865). Affinity Data: IC50 = 640 nM for human IDO1. Accessed April 19, 2026. View Source
- [2] Liu, X., et al. (2010). Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood, 115(17), 3520-3530. View Source
